9-Methylazathioprine

Description

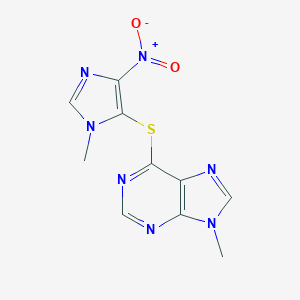

Structure

2D Structure

3D Structure

Properties

CAS No. |

304441-06-3 |

|---|---|

Molecular Formula |

C10H9N7O2S |

Molecular Weight |

291.29 g/mol |

IUPAC Name |

9-methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine |

InChI |

InChI=1S/C10H9N7O2S/c1-15-4-13-6-7(15)11-3-12-9(6)20-10-8(17(18)19)14-5-16(10)2/h3-5H,1-2H3 |

InChI Key |

ITIZPSZAAAEWTG-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-] |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Purine Derivatives

The core structure of 9-methylazathioprine originates from azathioprine, where a methyl group is introduced at the N-9 position of the purine ring. A validated approach involves:

-

Starting Material : 6-Mercaptopurine or its nitroimidazole derivatives.

-

Methylation : Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 60°C for 6 hours.

-

Intermediate Isolation : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 9-methyl-6-mercaptopurine.

Critical Parameters :

Nitroimidazole Condensation

A patent (CN101486681A) outlines a scalable method for azathioprine intermediates, adaptable to 9-methyl derivatives:

-

Nitration : 5-Chloro-1-methylimidazole is treated with a sulfuric acid/nitric acid (3:1) mixture at 50°C for 4 hours to form 5-chloro-1-methyl-4-nitroimidazole.

-

Condensation : Reaction with 6-mercaptopurine in a sodium bicarbonate buffer (pH 7.5–8.0) at 80°C for 2 hours.

-

Methylation : Post-condensation, the product is treated with methyl iodide in acetone to introduce the N-9 methyl group.

Yield Optimization :

-

Increasing the molar ratio of methyl iodide (1.2 equiv.) improves methylation efficiency to >90%.

-

Substituting sodium bicarbonate with potassium carbonate reduces side reactions.

Purification and Analytical Validation

Thin-Layer Chromatography (TLC)

TLC with silica gel RP-18 plates and acetone/TRIS buffer (pH 7.4) mobile phases separates this compound (Rf = 0.64) from unreacted precursors.

Conditions :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.43 (s, 1H, purine-H), 8.32–8.35 (m, 1H, imidazole-H), 2.35 (s, 3H, CH₃).

Mass Spectrometry (MS) :

Scalability and Industrial Adaptation

Pilot-Scale Synthesis

A modified protocol from CN101486681A achieves 80–92% yield in 500 mL reactors:

-

Step 1 : Nitration of 5-chloro-1-methylimidazole with H₂SO₄/HNO₃ (yield: 83.6%).

-

Step 2 : Condensation with 6-mercaptopurine in NaHCO₃ (yield: 95.0%).

Cost Reduction :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Alkylation (Lab-Scale) | 75–85 | 98.5 | Moderate | 120–150 |

| Nitroimidazole Route | 80–92 | 99.2 | High | 80–100 |

| TLC-Purified | 90 | 99.9 | Low | 200–250 |

Trade-offs : The nitroimidazole route balances yield and cost, while TLC purification ensures high purity for pharmacological studies .

Chemical Reactions Analysis

Types of Reactions

9-Methylazathioprine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Aminopurine Derivatives: Formed through the reduction of the nitro group.

Substituted Purines: Formed through nucleophilic substitution reactions involving the sulfanyl group.

Scientific Research Applications

9-Methylazathioprine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its antibacterial and antiprotozoal activities.

Biological Studies: The compound is used in studies related to DNA interactions and enzyme inhibition.

Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.

Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 9-Methylazathioprine involves its interaction with biological macromolecules. The nitroimidazole moiety undergoes reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This mechanism is similar to that of other nitroimidazole-based drugs, which are effective against anaerobic bacteria and protozoa.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 9-Methylazathioprine and its analogs:

Key Findings:

- Positional Isomerism: Methylation at the 9-position (vs.

- Stability: Unlike 9-Acetylazathioprine, which may hydrolyze under acidic conditions, this compound exhibits greater stability due to the non-labile methyl group .

- Pharmacological Relevance : While azathioprine is a prodrug requiring metabolic activation, this compound lacks direct therapeutic application and is primarily a quality control marker .

Analytical and Regulatory Considerations

This compound is classified as a pharmacopeial impurity in azathioprine drug products. Regulatory guidelines (e.g., European Pharmacopoeia) mandate its identification and quantification using techniques like HPLC or LC-MS. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.